molecular formula C19H21N5O4 B12706917 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl- CAS No. 85592-18-3

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl-

Cat. No.: B12706917
CAS No.: 85592-18-3
M. Wt: 383.4 g/mol
InChI Key: IEBGBVWJCFRYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl- is a complex organic compound that belongs to the class of imidazo-purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate purine derivatives, cyclization reactions can be employed to form the imidazo ring.

    Substitution Reactions: Functional groups such as hydroxyethyl, hydroxypropyl, and phenyl groups can be introduced through substitution reactions using suitable reagents and catalysts.

    Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pH, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, alkylation, and acylation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have various applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives involves interactions with specific molecular targets, such as:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione: Basic structure without additional functional groups.

    8-(2-Hydroxyethyl)-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione: Lacks the hydroxypropyl and phenyl groups.

    3-(2-Hydroxypropyl)-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione: Lacks the hydroxyethyl and phenyl groups.

Uniqueness

The uniqueness of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

85592-18-3

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

6-(2-hydroxyethyl)-2-(2-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H21N5O4/c1-12(26)10-24-17(27)15-16(21(2)19(24)28)20-18-22(8-9-25)14(11-23(15)18)13-6-4-3-5-7-13/h3-7,11-12,25-26H,8-10H2,1-2H3

InChI Key

IEBGBVWJCFRYHC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=C(N=C3N2C=C(N3CCO)C4=CC=CC=C4)N(C1=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.